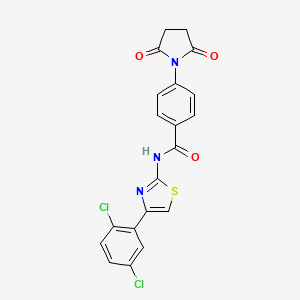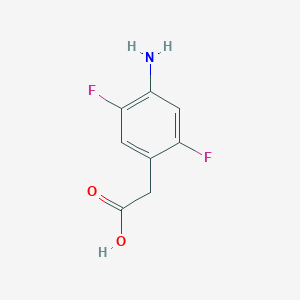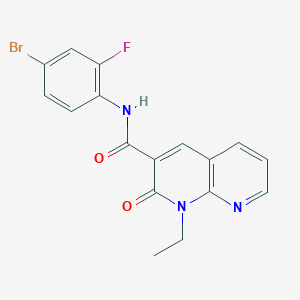![molecular formula C20H17ClN2O2S B2794580 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide CAS No. 681159-94-4](/img/structure/B2794580.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of dihydrobenzo[cd]indole . Dihydrobenzo[cd]indole derivatives have been studied for their potential as TNF-α inhibitors . TNF-α is an important cytokine mediator involved in inflammatory responses .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related study on dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors involved optimization of a known TNF-α inhibitor, EJMC-1, through shape screening and rational design .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization processes of various derivatives in medicinal chemistry. For instance, studies have demonstrated the synthesis and biological evaluation of various carboxamides, showcasing the importance of these derivatives in the development of potential therapeutic agents. These studies often involve detailed structural analysis using techniques like IR, NMR, and elemental analysis to confirm the structures of synthesized compounds (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; M. Babu, K. Pitchumani, P. Ramesh, 2013).
Antimicrobial Activities
- Several studies have synthesized derivatives of this compound and evaluated them for their antimicrobial activities. These derivatives have been tested against a variety of bacterial and fungal strains, demonstrating the potential of this compound in developing new antimicrobial agents. The studies include extensive in vitro screening to assess the efficacy of the synthesized compounds (J. Raval, B. N. Naik, K. R. Desai, 2012; N. Desai, A. Dodiya, P. N. Shihora, 2011).
Biological Evaluation and Drug Design
- This compound and its derivatives have been part of studies focusing on the biological evaluation of synthesized compounds. These studies are crucial in the early stages of drug development to assess the biological activity and potential therapeutic uses of new compounds. This involves not only the synthesis but also the application of structure-based drug design and molecular docking studies to understand the interaction of these compounds with biological targets (A. R. Saundane, Kirankumar Nandibeoor Mathada, 2015).
Novel Coordination Complexes
- The compound has been used in the synthesis of novel coordination complexes, which are of interest due to their potential applications in materials science and catalysis. These complexes have been characterized using X-ray diffraction, IR spectra, and thermogravimetric analyses, providing insights into their structure and properties (Y. Lan, Shunli Li, Jun-sheng Qin, Dong-Ying Du, Xinlong Wang, Z. Su, Q. Fu, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-2-3-11-23-15-8-7-14(22-19(24)16-9-10-17(21)26-16)12-5-4-6-13(18(12)15)20(23)25/h4-10H,2-3,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPJOCFODWILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2794497.png)
![N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2794498.png)
methyl}quinolin-8-ol](/img/structure/B2794499.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2794502.png)

![N-{5-carbamoyl-2-[(dimethylamino)methyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2794504.png)

![4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one](/img/structure/B2794507.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)


![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)
![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)
